![molecular formula C18H23N3O3 B2764663 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide CAS No. 872843-76-0](/img/structure/B2764663.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide” is a chemical compound that is likely used in scientific research. It is part of a class of compounds known as indole derivatives, which are known for their diverse biological activities and are often used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of indole derivatives, such as the compound , can be achieved through multi-component reactions (MCRs). These are convergent cascade processes in which three or more starting materials react to form a product . An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described through one-pot four-component condensation reaction of 3- (1 H -indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2 H -chromenones, and ammonium acetate in acetic acid conditions .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and can lead to a wide range of structurally connected, drug-like heterocyclic compounds . The reactions are usually straightforward, easily automatable, and ecologically benign, with a decrease in reaction time, labor, cost, and waste productions .Aplicaciones Científicas De Investigación
Antitumor Activity
Indole derivatives, including quinazoline compounds, have garnered attention due to their antitumor properties . In this context, our compound of interest exhibits remarkable inhibitory activity against the MKN45 gastric tumor cell line. Specifically, compounds 7a and 7g demonstrate inhibitory activity higher than that of Gefitinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). This suggests that N,N-diethyl-2-{3-[(ethylcarbamoyl)carbonyl]-1H-indol-1-yl}acetamide could be a promising candidate for further investigation in cancer therapy.
Biological and Clinical Applications
Indole derivatives, such as indole-3-acetic acid, play essential roles as plant hormones and exhibit diverse biological activities . While our compound’s specific clinical applications remain to be fully explored, its indole scaffold suggests potential in various fields, including drug development, neurobiology, and immunology. Further studies are needed to uncover its precise mechanisms and therapeutic applications.
Unique Synthesis and Characterization
The synthesis of N,N-diethyl-2-{3-[(ethylcarbamoyl)carbonyl]-1H-indol-1-yl}acetamide involves several steps, including chlorination, nucleophilic substitution, and amidation. The resulting compound has been characterized using IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .
Preparative Scale Performance
Interestingly, this compound has been successfully prepared on a preparative scale, achieving excellent conversion rates and high yields of pure isolated product . Such scalability is crucial for potential pharmaceutical applications.
Mecanismo De Acción
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Direcciones Futuras
The future directions for indole derivatives like “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide” are promising. Given their diverse biological activities and their potential for high-affinity binding to multiple receptors, they are of great interest for the development of new therapeutic agents . Researchers are likely to continue synthesizing various scaffolds of indole for screening different pharmacological activities
Propiedades
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-19-18(24)17(23)14-11-21(12-16(22)20(5-2)6-3)15-10-8-7-9-13(14)15/h7-11H,4-6,12H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBAIMPWGWTHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2764580.png)
![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)
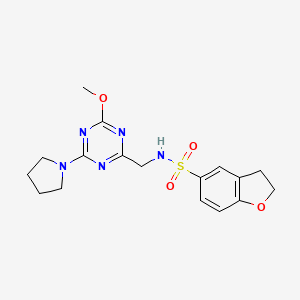
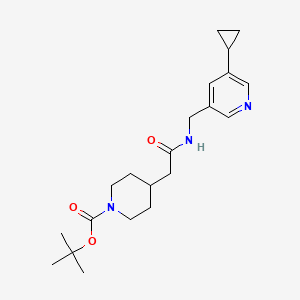
![1-(2,7-Diazaspiro[3.4]octan-2-yl)ethanone;dihydrochloride](/img/structure/B2764589.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)
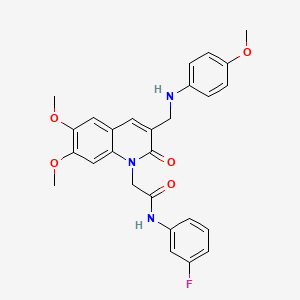
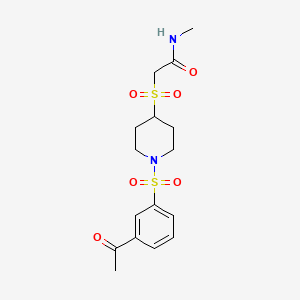
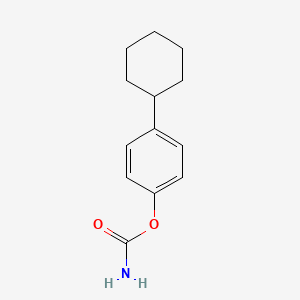
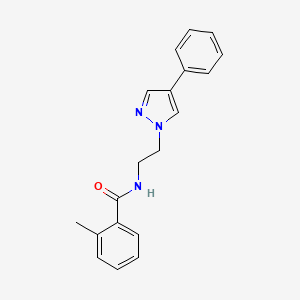
![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B2764597.png)

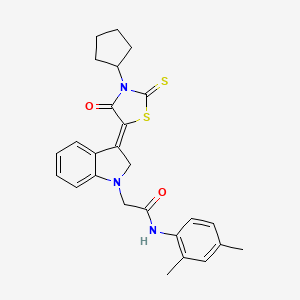
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2764602.png)